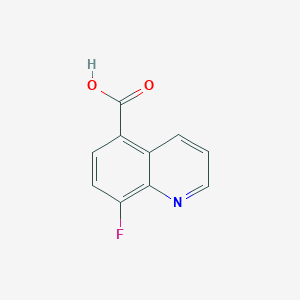

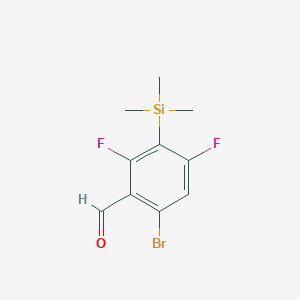

8-Fluoroquinoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research on quinoline derivatives, including 8-Fluoroquinoline-5-carboxylic acid and its analogs, has shown significant promise in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated for their potential as antimicrobial and anticancer agents, with some showing high efficacy against various strains of bacteria and cancer cell lines .

Synthesis Analysis

The synthesis of these quinoline derivatives often involves multi-step reactions starting from basic aromatic compounds such as tetrafluorobenzene or anilines. For instance, the synthesis of 1-cyclopropyl

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Studies have shown that derivatives of 8-Fluoroquinoline-5-carboxylic acid exhibit significant antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. For instance, a novel antibacterial compound, synthesized from this class, demonstrated extremely potent activities against both types of bacteria, outperforming established antibiotics like trovafloxacin in clinical isolates. The structure-activity relationship (SAR) study highlighted that a specific combination of substituents led to enhanced antibacterial activity, with molecular modeling suggesting a distorted orientation of certain groups due to steric hindrance as a key factor for this activity (Kuramoto et al., 2003).

Synthesis and Application in Drug Development

The synthesis and evaluation of 8-nitrofluoroquinolone derivatives were explored, resulting in compounds with promising antibacterial activities against Gram-positive strains. The study emphasized the role of lipophilic groups in enhancing activity against these bacteria (Al-Hiari et al., 2007). Another investigation into substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acids and its analogs revealed interesting antibacterial properties, mainly against Gram-positive strains, with certain compounds showing good antifungal activity as well (Al-Hiari et al., 2008).

Potential as Antimicrobial Drugs

The research into 8-amino-7-(aryl/hetaryl)fluoroquinolones uncovered a set of synthetic antibacterial agents with significant antimicrobial activity against microbes associated with microbial infections and foodborne illnesses. These compounds were identified as promising candidates for the development of new antimicrobial drugs to treat bacterial infections (Ala’a A. Al-Akhras et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-fluoroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKAHUABSFTSDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592557 |

Source

|

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-5-carboxylic acid | |

CAS RN |

204782-93-4 |

Source

|

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)

![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)